molecular formula C19H28N2O4S B14960586 3-cyclohexyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide

3-cyclohexyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide

Cat. No.: B14960586
M. Wt: 380.5 g/mol
InChI Key: OSFDZBOPTOWQBC-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclohexyl group, a morpholinylsulfonyl group, and a phenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of key starting materials such as 4-(morpholin-4-ylsulfonyl)aniline and cyclohexylpropanoic acid.

    Coupling Reaction: The 4-(morpholin-4-ylsulfonyl)aniline is coupled with cyclohexylpropanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base such as triethylamine.

    Purification: The resulting product is purified using techniques like column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-cyclohexyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-cyclohexyl-N-[4-(morpholin-4-yl)butyl]propanamide: Similar structure but with a different substituent on the phenyl ring.

    N-cyclohexyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide: A closely related compound with slight variations in the substituents.

Uniqueness

3-cyclohexyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H28N2O4S

Molecular Weight

380.5 g/mol

IUPAC Name

3-cyclohexyl-N-(4-morpholin-4-ylsulfonylphenyl)propanamide

InChI

InChI=1S/C19H28N2O4S/c22-19(11-6-16-4-2-1-3-5-16)20-17-7-9-18(10-8-17)26(23,24)21-12-14-25-15-13-21/h7-10,16H,1-6,11-15H2,(H,20,22)

InChI Key

OSFDZBOPTOWQBC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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